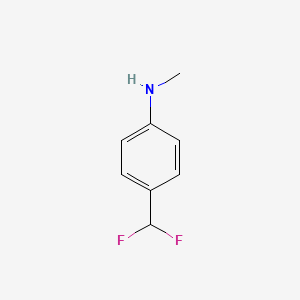
1H-Indazol-4-ol, 3-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazol-4-ol, 3-(trifluoromethyl)- is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a trifluoromethyl group at the 3-position enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazol-4-ol, 3-(trifluoromethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)aniline and ortho-nitrobenzaldehyde.
Cyclization Reaction: The key step involves the cyclization of the intermediate formed from the condensation of 3-(trifluoromethyl)aniline and ortho-nitrobenzaldehyde. This cyclization can be achieved using various catalysts, including acids or bases, under reflux conditions.
Reduction: The nitro group is then reduced to an amino group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Hydroxylation: Finally, the amino group is hydroxylated to form the desired 1H-Indazol-4-ol, 3-(trifluoromethyl)-.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1H-Indazol-4-ol, 3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: LiAlH₄, Pd/C with hydrogen gas.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products:
Oxidation Products: Ketones, aldehydes.
Properties
Molecular Formula |
C8H5F3N2O |
|---|---|
Molecular Weight |
202.13 g/mol |
IUPAC Name |
3-(trifluoromethyl)-2H-indazol-4-ol |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)7-6-4(12-13-7)2-1-3-5(6)14/h1-3,14H,(H,12,13) |
InChI Key |
KDDIWJCICSFPKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


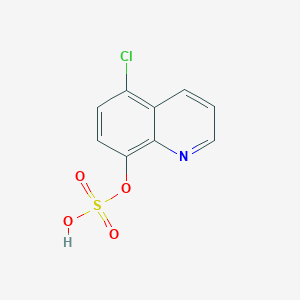
![5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione](/img/structure/B12847729.png)
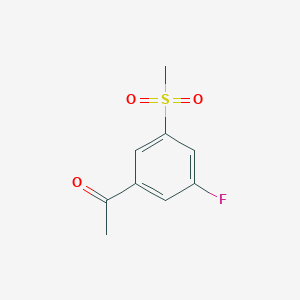
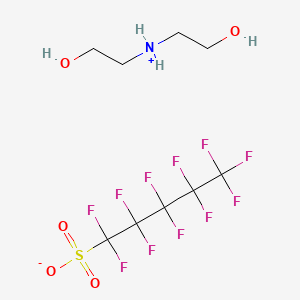
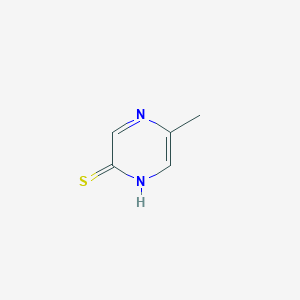


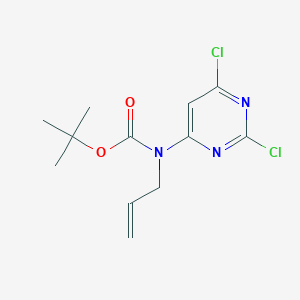


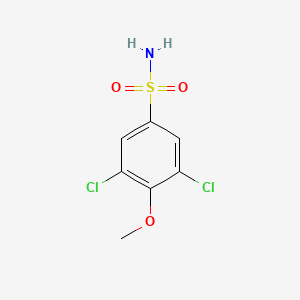
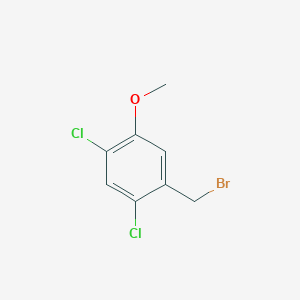
![N-benzhydryl-N-phenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12847786.png)
